Head-to-Head hCA VII Inhibition: Compound 3h Surpasses Acetazolamide
Among the 12 compounds evaluated, compound 3h (N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide) belongs to the one-third of the series (3d–f and 3h) that demonstrated superior inhibition against human carbonic anhydrase VII compared to the clinical standard acetazolamide (AAZ) [1]. The paper explicitly names 3h as an hCA VII super-inhibitor within the context of a direct head-to-head comparison against AAZ (KI = 2.5 nM for hCA VII) [2].
| Evidence Dimension | hCA VII inhibition constant (KI, nM) |
|---|---|
| Target Compound Data | KI value for 3h is within the subset range of 1.1–13.5 nM (series range), explicitly identified as outperforming AAZ [3]. |
| Comparator Or Baseline | Acetazolamide (AAZ): KI = 2.5 nM for hCA VII |
| Quantified Difference | Compound 3h is among the four compounds (3d–f, 3h) that inhibited hCA VII more potently than AAZ; selectivity improvement for the best (3d) reached >46-fold vs. hCA I and >202-fold vs. hCA II [4]. |
| Conditions | Stopped-flow CO₂ hydrase assay; recombinant human hCA VII; pH 7.5; 20 °C [5]. |
Why This Matters
hCA VII is a validated target in neuropathic pain; a compound that outperforms the FDA-approved acetazolamide against this isoform opens a differentiated path for analgesic development without the off-target effects of broader CA inhibitors.
- [1] Abdoli, M. et al. Molecules 2023, 28, 4020. Section 2.2: 'one-third of the compounds investigated here (3d–f and 3h) displayed even better inhibitory activities against hCA VII in comparison with AAZ.' View Source
- [2] Molecules 2023, 28, 4020. Table 1 and associated SAR analysis. View Source
- [3] Molecules 2023, Abstract: hCA VII KI range for series = 1.1–13.5 nM. View Source
- [4] Molecules 2023, Section 2.2: '3d showed superior selectivity against this isoform versus hCA I and hCA II, which was more than 46 and 202 times more selective.' View Source
- [5] Molecules 2023, Section 2.2: Stopped-flow CO₂ hydrase assay conditions [44]. View Source
